molecular formula C16H10F2N2 B14238214 2,2-Bis(4-fluorophenyl)butanedinitrile CAS No. 566884-49-9

2,2-Bis(4-fluorophenyl)butanedinitrile

Katalognummer: B14238214
CAS-Nummer: 566884-49-9
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: HXLKPKIWSDXHAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(4-fluorophenyl)butanedinitrile is a chemical compound with the molecular formula C16H10F2N2 It is characterized by the presence of two 4-fluorophenyl groups attached to a butanedinitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-fluorophenyl)butanedinitrile typically involves the reaction of 4-fluorobenzyl cyanide with a suitable reagent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 4-fluorobenzyl cyanide, followed by the addition of a suitable electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-fluorophenyl)butanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-fluorophenyl)butanedinitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-fluorophenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2,2-Bis

Eigenschaften

CAS-Nummer

566884-49-9

Molekularformel

C16H10F2N2

Molekulargewicht

268.26 g/mol

IUPAC-Name

2,2-bis(4-fluorophenyl)butanedinitrile

InChI

InChI=1S/C16H10F2N2/c17-14-5-1-12(2-6-14)16(11-20,9-10-19)13-3-7-15(18)8-4-13/h1-8H,9H2

InChI-Schlüssel

HXLKPKIWSDXHAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CC#N)(C#N)C2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.